N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine
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Overview
Description
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine, commonly known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its mutant variants. It has gained significant attention in recent years due to its potential in cancer treatment.
Scientific Research Applications
Antiviral Activity
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine derivatives have been studied for their antiviral properties. For instance, derivatives with substitutions at specific positions on the pyrimidine ring have shown marked inhibition of retrovirus replication in cell culture. These compounds' efficacy against viruses like human immunodeficiency virus (HIV) highlights their potential as antiretroviral agents. The specificity of these derivatives towards certain viruses over others underlines the importance of structural modifications in enhancing their antiviral activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Receptor Binding Affinity
The exploration of N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine derivatives in the context of receptor binding affinity has been conducted, particularly focusing on their interactions with histamine H3 receptors. These studies aim to develop compounds with high affinity and selectivity for specific receptor subtypes, which could lead to the creation of new therapeutic agents for neurological and inflammatory disorders. The investigation into structure-activity relationships provides insights into the impact of molecular modifications on binding efficacy and receptor subtype selectivity (Sadek, Schreeb, Schwed, Weizel, & Stark, 2014).
Material Science and Polymer Chemistry
In material science and polymer chemistry, N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine derivatives have been utilized in the synthesis of high-performance polymers. These polymers exhibit excellent thermal stability, mechanical properties, and solubility in various organic solvents, making them suitable for advanced material applications. The incorporation of pyrimidine and related heterocyclic units into polymer backbones or side chains can significantly influence the materials' physical, chemical, and optical properties, expanding their potential uses in electronics, coatings, and as advanced composite materials (Liaw, Wang, & Chang, 2007; Xia, Lü, Qiu, Guo, Zhao, Ding, & Gao, 2006).
Mechanism of Action
Target of Action
Similar compounds such as sulfonamides and acetamides have been known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties .
Mode of Action
It’s worth noting that sulfonamides, which are structurally similar, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Biochemical Pathways
Inhibition of dhfr by similar compounds can disrupt the synthesis of nucleotides, affecting dna replication and cell division .
Result of Action
Inhibition of dhfr by similar compounds can lead to disruption of dna replication and cell division, potentially leading to cell death .
properties
IUPAC Name |
4-N-(4-aminophenyl)-2-N-ethyl-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-3-15-13-16-9(2)8-12(18-13)17-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGUIUKBFRMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-aminophenyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine |
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